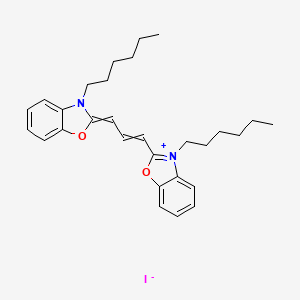

3,3'-Dihexyloxacarbocyanine iodide

Descripción general

Descripción

3,3’-Dihexyloxacarbocyanine iodide is a supravital lipophilic fluorochrome. This cationic dye is employed to stain mitochondria and endoplasmic reticulum in animal and plant cells. It is also used as a very rapid, consistent, and highly selective fluorochrome for endophytic ascomycetes in plant roots and liverworts .

Métodos De Preparación

The synthesis of 3,3’-Dihexyloxacarbocyanine iodide involves the reaction of 3-hexyl-2-benzoxazolium iodide with 3-hexyl-2-(3H)-benzoxazolylidene-1-propenyl. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol .

Análisis De Reacciones Químicas

3,3’-Dihexyloxacarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The iodide ion can be substituted with other anions such as chloride or bromide under appropriate conditions

Aplicaciones Científicas De Investigación

Biological and Medical Applications

1.1 Mitochondrial Staining and Function Analysis

DiOC6(3) is primarily employed for visualizing mitochondria in live cells. At low concentrations, it selectively accumulates in the mitochondria, allowing researchers to assess mitochondrial morphology and function. This application is crucial for studying mitochondrial dynamics, including fission and fusion processes, which are vital in cellular metabolism and apoptosis .

1.2 Photodynamic Therapy

Research has shown that DiOC6(3) can act as a photosensitizer in photodynamic therapy (PDT). A study indicated that exposure to fluorescence excitation light leads to specific damage to microtubules within cells, causing rapid cell death. This targeted approach presents a novel method for cancer treatment by disrupting cellular structures critical for cancer cell survival .

1.3 Apoptosis Detection

The dye's ability to stain mitochondria makes it valuable for detecting early apoptotic changes in cells. It facilitates the observation of mitochondrial alterations during apoptosis, providing insights into the mechanisms of cell death .

Imaging and Labeling Applications

2.1 Fluorescence Microscopy

DiOC6(3) is extensively used in fluorescence microscopy to visualize cellular structures. Its green fluorescence enables detailed imaging of cellular compartments, aiding in the study of cellular processes such as proliferation and organelle dynamics .

2.2 Staining of Endophytic Fungi

In plant biology, DiOC6(3) has been utilized to selectively stain endophytic ascomycetes within plant roots. This application helps in understanding plant-fungi interactions and the ecological roles of these microorganisms .

Industrial Applications

3.1 Quality Control in Pharmaceutical Production

The dye's properties are leveraged in quality control processes within pharmaceutical manufacturing, particularly in assessing the integrity of lipid-based formulations where mitochondrial function is critical .

Safety and Handling Considerations

While DiOC6(3) is a powerful tool for researchers, it poses certain hazards, including skin and eye irritation. Proper safety measures must be adhered to when handling this compound, including the use of personal protective equipment (PPE) such as gloves and eye protection .

Summary of Key Findings

Mecanismo De Acción

3,3’-Dihexyloxacarbocyanine iodide exerts its effects by selectively binding to the mitochondria and endoplasmic reticulum in cells. The compound’s lipophilic nature allows it to permeate cell membranes and accumulate in these organelles. The dye fluoresces green when exposed to blue light, making it useful for visualizing cellular structures under a fluorescence microscope .

Comparación Con Compuestos Similares

3,3’-Dihexyloxacarbocyanine iodide is unique among similar compounds due to its high selectivity and rapid staining properties. Similar compounds include:

- 3,3’-Dipropylthiacarbocyanine iodide

- 3,3’-Diethyloxacarbocyanine iodide

- 3,3’-Dioctadecyloxacarbocyanine perchlorate

- 1,1’-Diethyl-2,2’-cyanine iodide

- 3,3’-Diethylthiacarbocyanine iodide

- 1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate .

These compounds share similar structures and properties but differ in their specific applications and staining characteristics.

Actividad Biológica

3,3'-Dihexyloxacarbocyanine iodide, commonly referred to as DiOC6(3), is a lipophilic fluorescent dye widely used in biological research to assess mitochondrial function, cellular membrane potential, and the dynamics of intracellular organelles. This article explores its biological activity, mechanisms of action, and applications in various studies.

- Chemical Name : this compound

- Molecular Formula : C29H37I2N2O2

- Molecular Weight : 572.53 g/mol

- Solubility : Soluble in DMSO or DMF; stock solutions typically prepared at concentrations ≥ 2.5 mg/mL (4.37 mM) in saline .

DiOC6(3) functions primarily as a fluorescent probe for monitoring mitochondrial membrane potential (). It accumulates in mitochondria in response to a negative membrane potential, where it emits fluorescence upon excitation. The dye's fluorescence intensity correlates with the membrane potential, allowing researchers to infer changes in mitochondrial activity and health.

Key Mechanisms:

- Mitochondrial Membrane Potential Measurement : DiOC6(3) is used to assess changes in , which is critical for ATP production and overall cell viability.

- Cell Membrane Potential Assessment : At higher concentrations, it can also indicate changes in the plasma membrane potential.

- Intracellular Organelle Dynamics : The dye has been employed to visualize organelle morphology and dynamics, particularly in the endoplasmic reticulum (ER) and mitochondria .

1. Mitochondrial Function Studies

DiOC6(3) has been utilized extensively to study mitochondrial dysfunction in various cell types. For instance:

- In neutrophils preincubated with DiOC6(3), a rapid loss of fluorescence was observed upon stimulation with f-met-leu-phe, indicating a collapse of mitochondrial membrane potential .

- The dye has been used to demonstrate mitochondrial dislocations and fission/fusion dynamics during apoptosis .

2. Apoptosis Research

The dye is instrumental in apoptosis studies, where it helps differentiate live from apoptotic cells based on changes in mitochondrial membrane potential:

- A study found that erythroid precursors from patients with septic shock showed significantly higher apoptosis rates when assessed using DiOC6(3) compared to control subjects (55.9% vs. 19.1%) .

3. Calcium Transport Studies

Research has shown that DiOC6(3) can measure resting membrane voltage and assess calcium transport mechanisms within cells. For example, it was used to evaluate intracellular calcium levels during pharmacological interventions .

Case Studies

Propiedades

Número CAS |

53213-82-4 |

|---|---|

Fórmula molecular |

C29H37IN2O2 |

Peso molecular |

572.5 g/mol |

Nombre IUPAC |

(2E)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

XVLXYDXJEKLXHN-UHFFFAOYSA-M |

SMILES |

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] |

SMILES isomérico |

CCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] |

SMILES canónico |

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] |

Key on ui other cas no. |

53213-82-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

54501-79-0 (Parent) |

Sinónimos |

3,3'-dihexaoxycarbocyanine iodide 3,3'-dihexyl-2,2'-oxacarbocyanine 3,3'-dihexyl-2,2'-oxycarbocyanine 3,3'-dihexyloxacarbocyanine 3,3'-dihexyloxacarbocyanine iodide Dioc(6) DiOC6 DiOC6(3) NK 2280 NK-2280 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary cellular target of DiOC6(3)?

A1: DiOC6(3) primarily accumulates in membranous structures within cells, exhibiting a strong affinity for the endoplasmic reticulum (ER) and mitochondria. [, , , ]

Q2: How does DiOC6(3) interact with its cellular targets?

A2: The lipophilic nature of DiOC6(3) allows it to easily penetrate cell membranes and integrate into the lipid bilayer. Its accumulation in the ER and mitochondria is attributed to the negative membrane potential of these organelles. [, , , , ]

Q3: How does DiOC6(3) staining facilitate the study of ER and mitochondria?

A3: DiOC6(3) fluoresces upon excitation with specific wavelengths of light. This fluorescence enables researchers to visualize the morphology, distribution, and dynamics of the ER and mitochondria in living and fixed cells using fluorescence microscopy. [, , , ]

Q4: Can DiOC6(3) be used to study other cellular processes besides organelle morphology?

A4: Yes, DiOC6(3) is a versatile tool. Researchers have used it to investigate a range of cellular processes, including:

- Membrane Potential Changes: Changes in DiOC6(3) fluorescence intensity correlate with alterations in membrane potential, making it useful for studying cellular responses to stimuli, apoptosis, and drug effects. [, , , , , , , , ]

- Cell Viability: DiOC6(3) can distinguish between viable and non-viable cells based on membrane integrity and potential, providing insights into cell health and responses to treatments. [, , , , ]

- Organelle Motility: Time-lapse imaging of DiOC6(3)-stained cells allows for the observation of dynamic processes like ER and mitochondrial movement and interactions with other cellular components. [, , ]

- Fungal Identification: Interestingly, DiOC6(3) demonstrates selective staining of ascomycete fungi, particularly those associated with specific plant roots, potentially due to differences in membrane permeability. []

Q5: What is the molecular formula and weight of DiOC6(3)?

A5: The molecular formula of DiOC6(3) is C29H41IN2O2, and its molecular weight is 588.6 g/mol.

Q6: Is there spectroscopic data available for DiOC6(3)?

A6: While specific spectroscopic data might vary based on the solvent and conditions, DiOC6(3) generally exhibits an absorption maximum around 484 nm and an emission maximum around 501 nm. [] Researchers can find detailed spectroscopic information in the product literature provided by suppliers like Thermo Fisher Scientific and others.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.